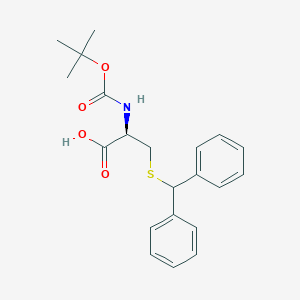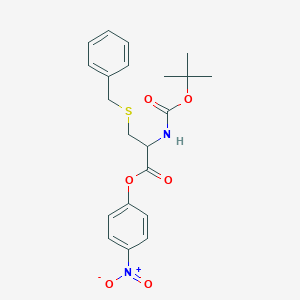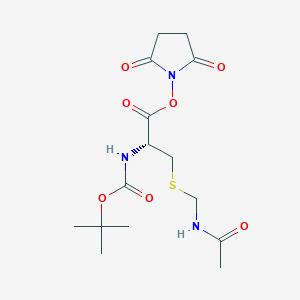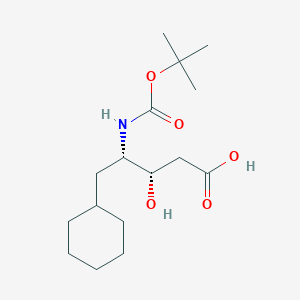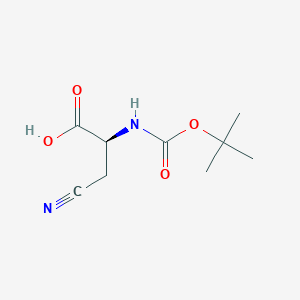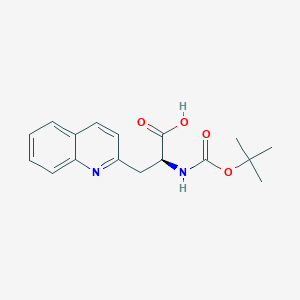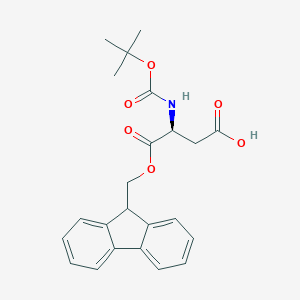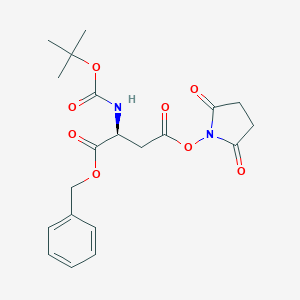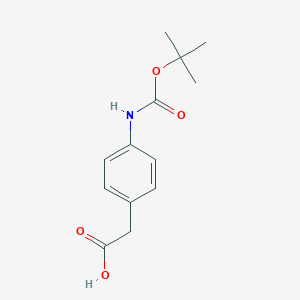
2-(4-((tert-Butoxycarbonyl)amino)phenyl)essigsäure
Übersicht
Beschreibung
“2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid” is a compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . The compound is typically stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminophenylacetic acid with di-tert-butyldicarbonate (BOC-anhydride) in a mixture of dioxane and water, in the presence of sodium carbonate . The reaction is stirred at room temperature for 4 hours, after which the dioxane is removed in vacuo and the aqueous layer is acidified to pH 4 with dilute KHSO4 . The product is then extracted with ethyl acetate and purified to yield the compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) . This indicates that the compound contains 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . . The compound is soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially soluble in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen Hemmstoff des Peptidtransporters
2-(4-((tert-Butoxycarbonyl)amino)phenyl)essigsäure, auch bekannt als BOC-(4-AMINOPHENYL)ACETIC ACID, wurde als nicht-translokativer kompetitiver Hemmstoff des epithelialen Peptidtransporters PepT1 identifiziert. Diese Anwendung ist in der pharmazeutischen Industrie von Bedeutung, da PepT1 eine entscheidende Rolle bei der Absorption von Nahrungsproteinen und verschiedenen Medikamenten im Darm spielt .
Chemische Synthese Vorläuferkontrolle
Diese Verbindung wurde im Zusammenhang mit Vorläuferchemikalien für die Fentanylproduktion erwähnt. Aufgrund ihres potenziellen Einsatzes in der illegalen Drogensynthese wurden bestimmte Derivate dieser Verbindung, wie Norfentanyl, 4-AP und 1-boc-4-AP, international kontrolliert, um ihren Vertrieb und ihre Verwendung zu regulieren .
Ionische Flüssigkeiten Recycling in Modellreaktionen
Die tert-Butyloxycarbonyl-geschützten Aminosäure-ionischen Flüssigkeiten, zu denen Derivate von BOC-(4-AMINOPHENYL)ACETIC ACID gehören, haben sich in Modellreaktionen als recycelbar erwiesen. Diese Eigenschaft ist wertvoll für nachhaltige chemische Verfahren, bei denen die Abfallminimierung und die Wiederverwendung von Materialien entscheidend sind .
Photoschalterprozess Lichtinduzierte Reaktionen
In einer Studie mit Photoschalterprozessen wurden Derivate von BOC-(4-AMINOPHENYL)ACETIC ACID verwendet, um Reaktionen unter UV-Licht und sichtbaren Lichtquellen zu induzieren. Diese Anwendung unterstreicht die Rolle der Verbindung in photochemischen Reaktionen, die empfindlich auf Lichteinstrahlung reagieren .
Organische Synthese Schutzgruppe
Die BOC-Gruppe wird in der organischen Synthese häufig als Schutzgruppe verwendet. Sie kann unter wässrigen Bedingungen mit Di-tert-butyl-dicarbonat in Gegenwart einer Base wie Natriumhydroxid an Amine addiert werden. Diese Anwendung ist unerlässlich, um funktionelle Gruppen während chemischer Reaktionen zu schützen .
Syntheseoptimierung Reaktionsbedingungen
Es wurden Untersuchungen zur Optimierung der Reaktionsbedingungen für die Synthese von Derivaten von BOC-(4-AMINOPHENYL)ACETIC ACID durchgeführt. Faktoren wie die Wahl des Lösungsmittels, das Vorhandensein von Lewis-Säuren und Temperaturanpassungen werden berücksichtigt, um die höchste Ausbeute zu erzielen .
Safety and Hazards
The compound is classified as a potential hazard under GHS07 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
It’s known that boc-protected amino acids are often used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in these biochemical pathways.
Mode of Action
The BOC group in the compound serves as a protecting group for the amino function . It’s stable towards most nucleophiles and bases , allowing the compound to interact with its targets without unwanted side reactions . The BOC group can be cleaved by mild acidolysis , enabling the release of the active amino function at the appropriate stage in a synthetic process .
Biochemical Pathways
The compound is likely involved in peptide synthesis pathways . BOC-protected amino acids, such as this compound, are used as starting materials in dipeptide synthesis . The exact biochemical pathways and their downstream effects would depend on the specific targets and the context of the synthesis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and the context of the synthesis. In general, the use of BOC-protected amino acids in peptide synthesis can lead to the formation of peptides with desired properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive groups can influence the compound’s action, efficacy, and stability . For instance, the BOC group can be cleaved under acidic conditions , and the compound’s reactivity may be affected by the presence of other reactive groups in the reaction mixture .
Biochemische Analyse
Biochemical Properties
It is known that the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid may interact with enzymes and proteins involved in amine metabolism.
Molecular Mechanism
It is known that the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid may undergo similar reactions in biological systems.
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYKUPPWJMOKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385008 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81196-09-0 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
